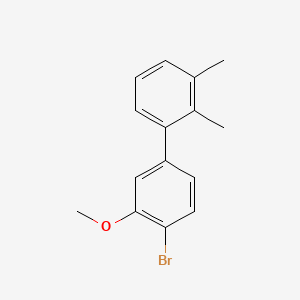
4'-Bromo-3'-methoxy-2,3-dimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a bromine atom at the 4’ position, a methoxy group at the 3’ position, and two methyl groups at the 2 and 3 positions on the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized biphenyl derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.
科学的研究の応用
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biological processes and interactions, particularly in the context of its structural analogs.
作用機序
The mechanism of action of 4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through well-defined reaction pathways. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.
類似化合物との比較
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the methoxy and methyl groups, making it less functionalized and potentially less versatile.
4,4’-Dimethylbiphenyl: Contains two methyl groups but lacks the bromine and methoxy groups, resulting in different reactivity and applications.
Uniqueness
4’-Bromo-3’-methoxy-2,3-dimethyl-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C15H15BrO |
|---|---|
分子量 |
291.18 g/mol |
IUPAC名 |
1-bromo-4-(2,3-dimethylphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C15H15BrO/c1-10-5-4-6-13(11(10)2)12-7-8-14(16)15(9-12)17-3/h4-9H,1-3H3 |
InChIキー |
TWZBNIBFRYHQKI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Br)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
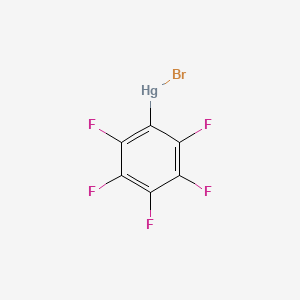
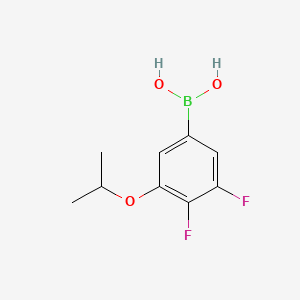

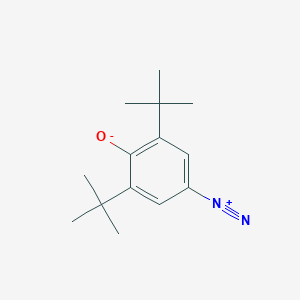
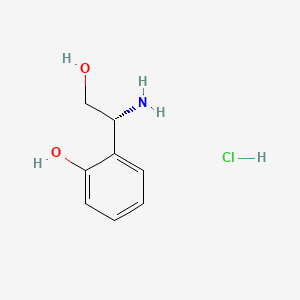

![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)

![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)
![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)

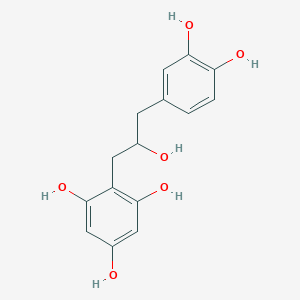
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
